molecular formula C14H19NO B3006005 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol CAS No. 60612-74-0

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol

Cat. No.: B3006005
CAS No.: 60612-74-0
M. Wt: 217.312
InChI Key: HBTFDMIGXUNMLN-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol is a chemical compound that features a piperidine ring fused with an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol typically involves the reaction of indanone with piperidine under specific conditions. One common method includes the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated reagents to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ol is unique due to its specific combination of the indane and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-6-3-7-15(10-14)13-8-11-4-1-2-5-12(11)9-13/h1-2,4-5,13-14,16H,3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTFDMIGXUNMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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